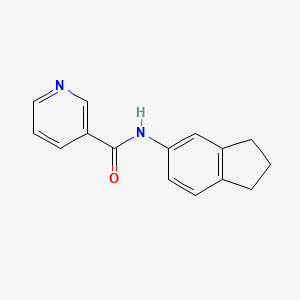
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide, also known as PHA-543613, is a small molecule that has been developed as a potential therapeutic agent for a range of diseases. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Additionally, N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in cellular energy homeostasis.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. The compound also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has been found to improve glucose metabolism and insulin sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, allowing for easy delivery to cells in culture. The compound is also stable and easy to synthesize, making it a cost-effective option for research. However, N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has some limitations, including its potential toxicity and the need for further optimization to improve its efficacy.
Direcciones Futuras
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide. One area of interest is the compound's potential as a cancer therapy. Further studies are needed to determine the optimal dosing and delivery methods for N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide in cancer treatment. Additionally, the compound's anti-inflammatory effects make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to determine the safety and efficacy of N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide in human subjects. Finally, the compound's effects on glucose metabolism and insulin sensitivity suggest that it may have potential as a treatment for type 2 diabetes. Further studies are needed to explore this possibility.
Métodos De Síntesis
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide involves several steps, starting with the reaction of 2,3-dihydroindene with pyridine-3-carboxylic acid. The resulting intermediate is then treated with various reagents to yield the final product. The synthesis of N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have activity against a range of diseases, including cancer, inflammation, and neurological disorders. In vitro and in vivo studies have demonstrated the compound's ability to inhibit the growth of cancer cells and reduce inflammation.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(13-5-2-8-16-10-13)17-14-7-6-11-3-1-4-12(11)9-14/h2,5-10H,1,3-4H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFYALHALNGZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)

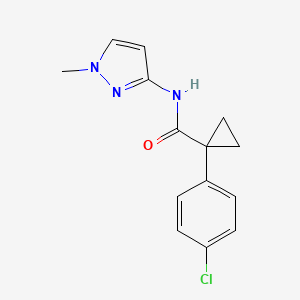
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
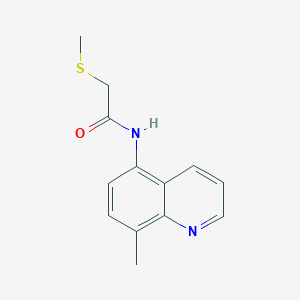

![N-[4-(cyanomethyl)phenyl]-2-methylpropanamide](/img/structure/B7472577.png)
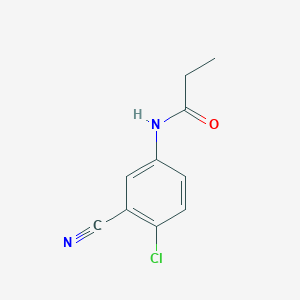


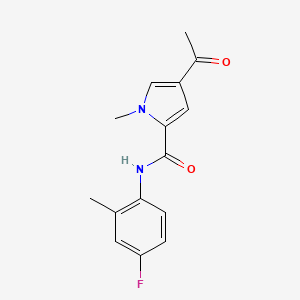
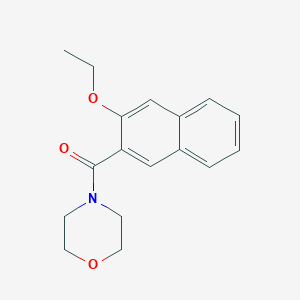

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-[(4-fluorophenyl)methyl]-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7472643.png)